2-(Dimethoxymethyl)-6-methoxyphenol
Description
These compounds are often synthesized for applications in medicinal chemistry, materials science, and coordination chemistry. The 6-methoxyphenol core is a common structural motif due to its electron-donating methoxy group, which influences reactivity and binding properties.
Properties
CAS No. |
60582-30-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-6-methoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-12-8-6-4-5-7(9(8)11)10(13-2)14-3/h4-6,10-11H,1-3H3 |
InChI Key |
WWUITDPXGMLLLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Microreactor-Based Etherification Using Dimethyl Carbonate
A prominent method for synthesizing structurally analogous compounds involves the use of microreactor technology, as demonstrated in the synthesis of 2,6-dimethoxyphenol. While the target compound differs by the presence of a dimethoxymethyl group, this approach provides a foundational framework for adaptation. The reaction typically involves:
- Starting materials : Pyrogallic acid (1,2,3-trihydroxybenzene) and dimethyl carbonate.
- Catalyst : Tetrabutylammonium bromide (TBAB).
- Solvent : Methanol.
The general reaction mechanism proceeds via nucleophilic substitution, where dimethyl carbonate acts as both a methylating agent and solvent. For this compound, this method would require modification to introduce the dimethoxymethyl moiety, potentially through a two-step process involving initial protection of specific hydroxyl groups.
Reaction Conditions and Optimization
Temperature and Pressure Parameters
Optimal reaction conditions derived from similar syntheses reveal critical temperature dependencies:
| Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 110–130 | 86–91 | 97–99 |
| 130–140 | 92 | 99 |
| 140–170 | 87 | 97 |
Data adapted from CN106631714A demonstrates that temperatures exceeding 140°C lead to decreased yields due to side reactions, while the 130–140°C range maximizes both yield and purity.
Molar Ratios and Catalytic Efficiency
Key stoichiometric relationships include:
These ratios ensure complete conversion while minimizing catalyst load. For dimethoxymethyl group introduction, additional equivalents of methylating agents or specialized protecting groups may be required.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
The patent CN106631714A highlights the advantages of microreactor systems for industrial applications:
- Flow rate : 2 mL/min
- Pressure : 5 MPa
- Residence time : 30 minutes
This configuration enables continuous production with consistent product quality, achieving throughputs exceeding 90% yield at pilot scale.
Comparative Analysis of Methodologies
Traditional Batch vs. Continuous Flow
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Yield (%) | 75–85 | 86–92 |
| Purity (%) | 90–95 | 97–99 |
| Production Capacity | Low | High |
| Byproduct Management | Complex | Simplified |
Data synthesized from CN106631714A demonstrates the superiority of continuous flow systems in metric-driven production environments.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted phenolic compounds. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
2-(Dimethoxymethyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress pathways, by acting as an antioxidant or modulating the activity of specific enzymes
Comparison with Similar Compounds
Structural Variations and Key Properties
The 2-position substituents significantly alter the chemical and biological profiles of these compounds. Below is a summary of key derivatives and their properties:
Data Tables for Key Comparisons
Table 1: Substituent Effects on Toxicity and Bioactivity
| Substituent Type | Example Compound | Toxicity Profile | Bioactivity |
|---|---|---|---|
| Bulky aromatic (Perimidinyl) | 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol | High (LD50 ~40 mg/kg) | Limited therapeutic use |
| Metal-binding (Schiff base) | HL2 (Vanadium complex) | Moderate (cell-based) | Antiproliferative (μM IC50) |
| Halogenated (Chlorobenzyl) | 2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol | Not reported | Pharmaceutical intermediate |
Critical Analysis of Contradictory Evidence
- Toxicity vs. This dichotomy suggests that toxicity is context-dependent, influenced by substituent chemistry and the presence of metal ions.
- Fluorescence vs. Bioactivity: The Cd(II)-Schiff base complex () prioritizes material science applications over bioactivity, underscoring the versatility of 6-methoxyphenol derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dimethoxymethyl)-6-methoxyphenol, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 2-hydroxy-3-methoxybenzaldehyde with aminophenol derivatives in methanol under reflux yields Schiff base analogs . Key parameters include:
- Solvent choice : Methanol is preferred due to its polarity and ability to stabilize intermediates.
- Stoichiometry : A 1:1 molar ratio of aldehyde to amine ensures minimal side products.
- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of thermally sensitive intermediates .
Q. How can spectroscopic techniques (UV-Vis, FTIR, NMR) confirm the formation and purity of this compound?
- FTIR : Confirm the presence of imine bonds (-C=N-) at ~1600–1620 cm⁻¹ and phenolic O-H stretches at ~3300 cm⁻¹. Methoxy groups show symmetric/asymmetric C-O-C stretches at ~1250 cm⁻¹ .
- NMR :
- ¹H NMR : Methoxy protons appear as singlets at δ ~3.8–4.0 ppm. Aromatic protons in the ortho/meta positions split into doublets or triplets (δ 6.5–7.5 ppm) .
- ¹³C NMR : Imine carbons resonate at δ ~160–165 ppm, while methoxy carbons appear at δ ~55–60 ppm .
- UV-Vis : π→π* transitions in aromatic and imine systems produce absorption bands at 250–350 nm .
Advanced Research Questions
Q. How do intermolecular interactions (H-bonding, van der Waals) influence the crystal packing and stability of this compound?
- Crystal Structure Analysis : X-ray diffraction reveals O–H···N and N–H···O hydrogen bonds (energy: 58.4 and 38.0 kJ·mol⁻¹, respectively) forming infinite chains along the b-axis. Weak C–H···π interactions (35.8% contribution to Hirshfeld surface) further stabilize packing .
- Thermal Stability : The compound remains stable up to 210°C, attributed to strong hydrogen bonding and aromatic stacking. Thermal degradation pathways can be studied via TGA-DSC coupled with mass spectrometry .
Q. What computational methods (DFT, Hirshfeld) are used to analyze electronic properties and validate crystal structures?
- DFT Calculations : At the B3LYP/6-311G(d,p) level, the HOMO-LUMO gap (2.62 eV) indicates moderate reactivity. Electron-donating methoxy groups lower the HOMO energy (-3.20 eV), enhancing radical scavenging activity .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H = 49%, H···C/C···H = 35.8%). Fingerprint plots differentiate contact types (e.g., H···O spikes at dₑ + dᵢ = 3.03 Å) .
- Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å) to confirm accuracy .
Q. How can conflicting data in antioxidant activity assays (e.g., DPPH vs. ABTS) be resolved?
- Mechanistic Insights : DPPH assays favor electron-donating groups (e.g., phenolic -OH), while ABTS assays depend on hydrogen atom transfer. Compound I in showed IC₅₀ = 12.5 μM (vs. BHT = 18.7 μM) due to resonance stabilization of radicals .
- Methodological Adjustments :
- Concentration Range : Test 1–100 μM to avoid solubility issues.
- Control for Interference : Use ESR spectroscopy to directly detect radical quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
